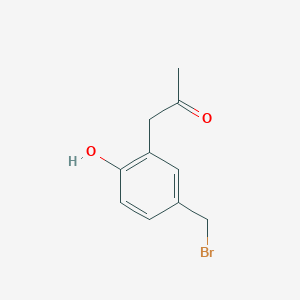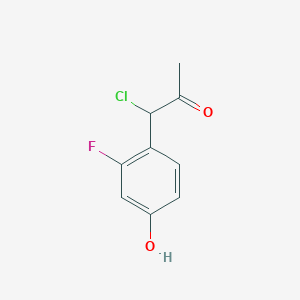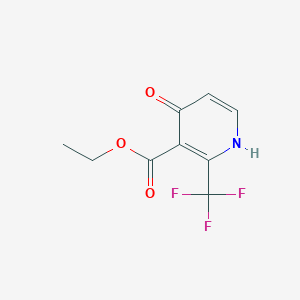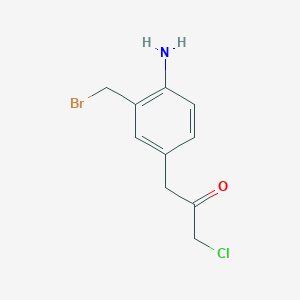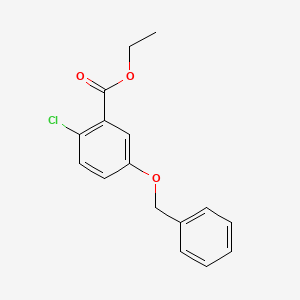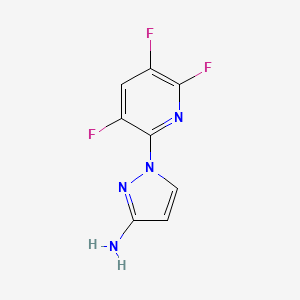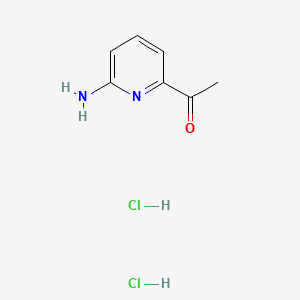
1-(6-Aminopyridin-2-yl)ethanone dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Aminopyridin-2-yl)ethanone dihydrochloride is a chemical compound with the molecular formula C7H10Cl2N2O It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position and an ethanone group at the 2nd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Aminopyridin-2-yl)ethanone dihydrochloride typically involves the reaction of 6-aminopyridine with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the ethanone group. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions: 1-(6-Aminopyridin-2-yl)ethanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions include pyridine N-oxides, alcohol derivatives, and various substituted pyridine compounds .
科学的研究の応用
1-(6-Aminopyridin-2-yl)ethanone dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-(6-Aminopyridin-2-yl)ethanone dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethanone group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
類似化合物との比較
1-(2-Aminopyridin-3-yl)ethanone: Similar in structure but with the amino group at the 2nd position.
1-(5-Amino-2-pyridinyl)ethanone: The amino group is at the 5th position, leading to different chemical properties.
Uniqueness: 1-(6-Aminopyridin-2-yl)ethanone dihydrochloride is unique due to the specific positioning of the amino and ethanone groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C7H10Cl2N2O |
|---|---|
分子量 |
209.07 g/mol |
IUPAC名 |
1-(6-aminopyridin-2-yl)ethanone;dihydrochloride |
InChI |
InChI=1S/C7H8N2O.2ClH/c1-5(10)6-3-2-4-7(8)9-6;;/h2-4H,1H3,(H2,8,9);2*1H |
InChIキー |
LRWCOFRPJDADMO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=CC=C1)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


